molecular formula C11H14O4 B12288532 2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-

2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-

Cat. No.: B12288532
M. Wt: 210.23 g/mol
InChI Key: UDHYZSNFKHIRSC-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl- is a complex organic compound with a unique structure that includes a cyclohexadiene ring, hydroxypropyl group, methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl- typically involves multiple steps. One common method includes the reaction of 2,5-cyclohexadiene-1,4-dione with appropriate reagents to introduce the hydroxypropyl, methoxy, and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
  • 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-
  • 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-

Uniqueness

2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl- is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This compound belongs to a broader class of quinonoid compounds known for their antitumor properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

The molecular structure of 2,5-Cyclohexadiene-1,4-dione, 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl- can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a cyclohexadiene core with hydroxyl and methoxy substituents that enhance its biological activity.

Antiproliferative Effects

Research has demonstrated that derivatives of cyclohexadiene-1,4-dione exhibit significant cytotoxicity against various human cancer cell lines. In particular, studies have shown that modifications to the alkyl chain can enhance bioactivity. For instance:

  • Compound V (2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione) showed notable cytotoxicity against melanoma and other tumor cell lines.
  • The pro-apoptotic activity was mediated through caspase activation and PARP cleavage, indicating a mechanism involving programmed cell death .

The mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : The compounds have been shown to activate apoptotic pathways in cancer cells. Flow cytometry assays using Annexin-V and propidium iodide (PI) staining have confirmed apoptosis induction in treated cells .
  • Reactive Oxygen Species (ROS) Generation : The ability to induce ROS formation has been linked to the cytotoxic effects observed in cancer cells. Increased ROS levels can lead to oxidative stress and subsequent cell death .
  • Antitumor Activity : In vivo studies have indicated that certain derivatives possess strong antitumor activity by inhibiting tumor growth and inducing apoptosis in tumor vasculature .

Study on HU-331 Derivative

A significant study focused on the derivative HU-331 (a para-quinone of cannabinol) demonstrated potent selective cytotoxicity against various tumor cell lines including Burkitt’s lymphoma and glioblastoma at low concentrations (300 nM). This study highlighted the importance of structural modifications in enhancing the anticancer properties of quinonoid compounds .

CompoundCell Line TestedIC50 (μM)Mechanism
HU-331Burkitt’s lymphoma0.3Apoptosis via ROS
Compound VMelanoma M140.5Caspase activation
Compound XIIBreast cancer0.8ROS generation

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2-hydroxypropyl)-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H14O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5-6,12H,4H2,1-3H3

InChI Key

UDHYZSNFKHIRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC(C)O

Origin of Product

United States

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